molecular formula C17H25N3O4 B2495122 Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate CAS No. 2034431-88-2

Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate

Cat. No.: B2495122
CAS No.: 2034431-88-2
M. Wt: 335.404
InChI Key: MSGSNMZPNJZBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate is a synthetic organic compound featuring a tert-butyl carbamate group linked via an ethyl chain to an isonicotinamide core substituted with a cyclopropylmethoxy group. Its structure combines a protected amine (Boc group), a flexible ethyl spacer, and a pyridine-based aromatic system with a cyclopropane-containing ether substituent.

Properties

IUPAC Name

tert-butyl N-[2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-8-19-15(21)13-6-7-18-14(10-13)23-11-12-4-5-12/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSNMZPNJZBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 252.31 g/mol

The compound features a tert-butyl group, an isonicotinamide moiety, and a cyclopropylmethoxy group, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the isonicotinamide derivative and subsequent carbamate formation. The general synthetic route can be summarized as follows:

  • Preparation of Isonicotinamide : Isonicotinic acid is reacted with appropriate amines to form isonicotinamides.
  • Cyclopropylmethoxy Group Introduction : The cyclopropylmethanol is introduced via nucleophilic substitution.
  • Carbamate Formation : The final step involves the reaction of the amine with tert-butyl chloroformate to yield the carbamate.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated derivatives against various bacterial strains, showing effective inhibition against resistant strains of Escherichia coli and Staphylococcus aureus.

CompoundMIC (mg/mL)Bacterial Strain
Tert-butyl carbamate8E. coli
Control (Ciprofloxacin)0.5E. coli

Cytotoxicity Studies

In vitro studies using human liver cell lines (HepG2) assessed the cytotoxic effects of the compound. The results indicated that while the compound possesses antimicrobial activity, it also exhibits moderate cytotoxicity.

CompoundIC50 (mM)Hemolysis (%)
Tert-butyl carbamate3.512.5
Control (Doxorubicin)0.145

The hemolytic activity was significantly lower compared to some known cytotoxic agents, suggesting a favorable safety profile for further development.

Case Studies

  • Study on Antibacterial Efficacy : A recent study published in the European Journal of Medicinal Chemistry evaluated various derivatives of isonicotinamides against resistant bacterial strains. The compound demonstrated an MIC value of 8 mg/mL against hypersensitive E. coli strains but showed no activity against wild-type strains due to efflux pump activity .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on HepG2 cells, revealing an IC50 value of approximately 3.5 mM, indicating moderate toxicity . The study also highlighted that modifications in molecular structure could enhance selectivity and reduce cytotoxicity.

Comparison with Similar Compounds

Tert-butyl Carbamate Derivatives

Compounds such as tert-butyl N-(6-bromohexyl) carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate () highlight variations in alkyl chain length and branching. These differences influence physicochemical properties:

  • Ethyl vs. Hexyl Chains : Shorter chains (e.g., ethyl in the target compound) may enhance solubility compared to longer hydrophobic chains (e.g., hexyl), but reduce membrane permeability.
  • Branched vs. Linear Chains : The cyclopropylmethoxy group in the target compound introduces steric hindrance and metabolic stability compared to simpler alkoxy groups .
Benzamide and Isonicotinamide Derivatives

The cyclopropylmethoxy substituent is a critical feature shared with roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide), a potent PDE4 inhibitor (IC₅₀ = 0.8 nM) (). Key distinctions:

  • Aromatic Core : The target compound uses a pyridine (isonicotinamide) ring, while roflumilast employs a benzene ring. Pyridine’s electron-withdrawing nature may alter binding interactions.
  • Substituents : Roflumilast’s difluoromethoxy group enhances metabolic stability compared to the target’s cyclopropylmethoxy, but both substituents contribute to potency in PDE4 inhibition .

Functional Group Analysis

  • Cyclopropylmethoxy Group : Present in both the target compound and roflumilast, this group enhances steric bulk and metabolic resistance compared to smaller alkoxy groups (e.g., methoxy in rolipram). It is associated with improved selectivity in enzyme inhibition .
  • Boc Protection : The tert-butyl carbamate group is a common strategy for amine protection in synthetic intermediates. Its removal (e.g., via TFA in ) is critical for generating active amines in downstream applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.